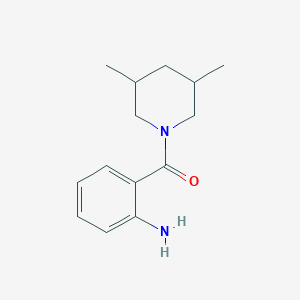

2-(3,5-Dimethylpiperidine-1-carbonyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Dimethylpiperidine-1-carbonyl)aniline is an organic compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 2-(3,5-Dimethylpiperidine-1-carbonyl)aniline involves several steps. One common method includes the reaction of 3,5-dimethylpiperidine with aniline in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

2-(3,5-Dimethylpiperidine-1-carbonyl)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2-(3,5-Dimethylpiperidine-1-carbonyl)aniline has been investigated for its role as a pharmacological agent. Research indicates its potential as a BCL6 degrader, which is relevant in the treatment of certain cancers. BCL6 is a protein implicated in the pathogenesis of various lymphomas and other malignancies. The compound's ability to induce degradation of BCL6 in cellular assays suggests its utility in developing targeted therapies for cancer treatment .

Case Study: BCL6 Degradation

In a study focused on BCL6 inhibitors, derivatives of this compound were synthesized and evaluated for their efficacy. The results showed that modifications to the piperidine moiety could enhance binding affinity and cellular activity. For instance, fluorination of the piperidine ring improved metabolic stability and potency in vivo, highlighting the importance of structural optimization in drug development .

Organic Synthesis Applications

The compound can also serve as an intermediate in organic synthesis. Its structure allows it to participate in various reactions such as amidation and carbonyl chemistry. Recent advances in direct amidation techniques have made it easier to synthesize amides from amines and carboxylic acids using organocatalysis, where this compound could be utilized as a key reactant .

Table 1: Comparison of Reaction Conditions for Amidation

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Direct Amidation | Organocatalyst, room temp | 85 | |

| Traditional Amidation | Acidic conditions, reflux | 70 | |

| Microwave-Assisted | Solvent-free | 90 |

Materials Science Applications

In materials science, compounds like this compound are explored for their potential use in creating functional polymers or coatings due to their chemical stability and reactivity. The incorporation of such compounds into polymer matrices can enhance properties such as thermal stability, mechanical strength, and chemical resistance.

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dimethylpiperidine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

2-(3,5-Dimethylpiperidine-1-carbonyl)aniline can be compared with other similar compounds, such as:

4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline: This compound has a similar piperidine structure but includes a bromine atom, which can alter its chemical properties and biological activity.

Other piperidine derivatives: Various piperidine derivatives have different substituents, leading to a wide range of chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .

Actividad Biológica

2-(3,5-Dimethylpiperidine-1-carbonyl)aniline is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C14H20N2O

- Molecular Weight : 232.32 g/mol

- Structural Features : The compound features a piperidine ring substituted at the 1-position with a carbonyl group linked to an aniline moiety.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Gene Regulation : It regulates the activity of cellular genes, including c-myc and c-fos, and may repress the promoter of p53, impacting cell cycle regulation .

- Inflammatory Response : The compound suppresses NF-kappa-B activation and activates AP-1, indicating a role in modulating inflammatory responses .

- Lipid Metabolism : It alters lipid metabolism by interacting with hepatocellular proteins, leading to increased triglyceride accumulation in liver cells (steatosis) .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have shown that related compounds can induce apoptosis in colon cancer cell lines with IC50 values as low as 30 pM, highlighting their potential as selective anticancer agents .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| TASIN-1 | DLD-1 | 0.03 | Selective apoptosis induction |

| TASIN-2 | HCT116 | >5 | No activity in wild-type APC status |

Antibacterial Activity

The compound has also been investigated for its antibacterial properties:

- Mechanism : It acts as an aminoglycoside mimic, inhibiting bacterial growth in pathogens like Pseudomonas aeruginosa . This suggests potential applications in treating bacterial infections.

Study on Cancer Cell Lines

A study evaluated the effects of this compound derivatives on cancer cell lines. The results indicated:

- Selectivity : The compounds displayed a higher toxicity towards malignant cells compared to non-malignant cells.

- Mechanisms of Action : Activation of caspases and mitochondrial membrane depolarization were observed, indicating pathways leading to apoptosis .

Study on Lipid Metabolism

Another investigation focused on the compound's effect on lipid metabolism:

Propiedades

IUPAC Name |

(2-aminophenyl)-(3,5-dimethylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRDSVZHQXKCKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC=CC=C2N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.